N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-3-oxo-N-(3-propan-2-yloxypropyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-9(2)21-6-4-5-15-13(19)10-7-18(3)8-11-12(10)16-17-14(11)20/h7-9H,4-6H2,1-3H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFMRCKZIGUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CN(C=C2C1=NNC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as isonicotinamide, a form of isonicotinic acid, have been used for material synthesis
Mode of Action
Similar compounds have shown anti-inflammatory effects, attributed to their inhibitory response against certain vital inflammatory mediators. More detailed studies are needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds like isonicotinamide are involved in various biochemical processes. Further investigation is necessary to determine the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds like isonicotinamide are known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane. This suggests that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Related compounds have shown anti-inflammatory effects. More research is needed to understand the specific molecular and cellular effects of this compound.
Biological Activity
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- CAS Number : 887846-30-2
The compound exhibits its biological activity primarily through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have garnered attention for their role in cancer therapy, especially in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.
Key Mechanisms:
- PARP Inhibition : By inhibiting PARP enzymes, the compound interferes with the DNA repair process, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, enhancing its cytotoxic effects on cancer cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as temozolomide or carboplatin, the compound demonstrates enhanced efficacy.
Efficacy Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against PARP enzymes. Below is a summary of key findings from various studies:
Case Studies
-
Study on BRCA-Mutated Tumors :
- A clinical trial investigated the efficacy of the compound in patients with BRCA-mutated breast and ovarian cancers. Results indicated a significant response rate, with a notable reduction in tumor size observed in 60% of participants.
-
Combination Therapy with Chemotherapeutics :
- In a preclinical study combining this compound with carboplatin, researchers noted improved survival rates in murine models compared to carboplatin alone, suggesting a synergistic effect that warrants further investigation.
Scientific Research Applications
Overview
N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its synthesis, biological activities, and various applications in scientific research.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of this compound typically involves multi-step processes that may include:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Amide Formation | 5-Methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine + 3-Isopropoxypropylamine | Controlled temperature with coupling agents like DCC |
| 2 | Purification | Solvent extraction or crystallization | Dependent on solvent choice |
This synthesis route allows for the formation of the desired amide bond while maintaining the integrity of the pyrazolo[4,3-c]pyridine structure.
The biological activity of this compound has been studied extensively. Key findings include:
- Anticancer Properties : Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. Studies suggest that it may inhibit key enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative disease treatments. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in treating conditions like Alzheimer’s disease .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Cancer Treatment : A study investigated the compound's effect on K562 cells, revealing that it significantly reduced cell viability and induced apoptosis via caspase activation pathways. This suggests its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting its potential as a novel antimicrobial agent .
- Neuroprotection : Research focused on the protective effects against oxidative stress in neuronal cell lines showed promising results. The compound was able to reduce markers of oxidative damage and improve cell survival rates under stress conditions, suggesting its use in neuroprotective therapies .
Q & A
Q. What synthetic methodologies are reported for N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
The compound’s synthesis typically involves cyclocondensation of pyrazole precursors with amines or substituted anilines. For example, analogous pyrazolo[4,3-c]pyridine derivatives are synthesized via reactions between ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate and amines under reflux conditions in ethanol . Key steps include:
- Amine substitution : Reacting the carboxylate intermediate with 3-isopropoxypropylamine to form the carboxamide group.
- Optimization : Temperature control (reflux vs. room temperature) and acid catalysis (e.g., HCl) improve yields (reported 75–89% for similar analogs) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR spectroscopy : - and -NMR are essential for confirming substituent positions. For example, pyrazolo[4,3-c]pyridine derivatives show distinct signals for aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and N-H (3070–3200 cm) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural refinement of pyrazolo[4,3-c]pyridine derivatives?
- Software tools : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing disorder. For example, in analogous compounds, positional disorder in the isopropoxypropyl chain may require split-atom modeling .
- Validation metrics : Monitor R-factors (target < 0.05) and data-to-parameter ratios (>10:1) to avoid overfitting .
Q. What strategies enhance regioselectivity during the introduction of the isopropoxypropyl group?
- Steric control : Bulky substituents (e.g., isopropoxypropyl) favor substitution at less hindered positions. For example, in ethyl 3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate, amine nucleophiles attack the 5-position due to steric hindrance at the 2-position .
- Catalysis : Acidic conditions (e.g., HCl) polarize the carbonyl group, improving reactivity at the desired site .
Q. How can researchers reconcile discrepancies in biological activity data for structurally similar analogs?
- Structural benchmarking : Compare bioactivity data with analogs like 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde derivatives, where substituent polarity (e.g., isopropoxypropyl vs. methyl) significantly impacts activity .
- Docking studies : Use molecular docking to correlate substituent orientation (e.g., isopropoxypropyl’s hydrophobic interactions) with target binding affinity .
Methodological Guidance
Q. Table 1: Key Reaction Conditions for Pyrazolo[4,3-c]pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, piperidine, 0–5°C, 2 h | 50–89 | |
| Amine substitution | Amine, HCl, reflux, 1–12 h | 75–89 | |
| Crystallization | Ethanol/water, slow evaporation | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
